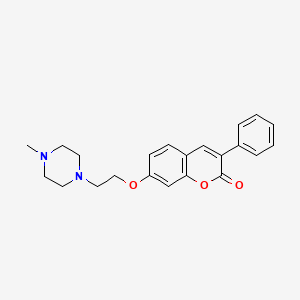
7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by A. P. Kozikowski and his colleagues at Georgetown University. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
Antimicrobial Activity
7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one and its derivatives have been studied for their antimicrobial properties. Research by Mandala et al. (2013) synthesized a series of similar compounds, which exhibited significant antibacterial and antifungal activity, comparable to standard treatments. The antimicrobial efficacy was supported by docking studies with oxidoreductase protein organisms (Mandala et al., 2013).
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in ischemic injury. A study by Zuo et al. (2015) found that a similar compound, IMM‐H004, protected against transient global ischemic injury, indicating potential therapeutic uses in cerebral ischemia (Zuo et al., 2015).
Catalytic Applications
This chemical has been utilized in the synthesis of various heterocyclic compounds, highlighting its role in chemical synthesis. Ghashang et al. (2015) utilized a related compound in the synthesis of 8-hydroxy-2-(2-oxo-2H-chromen-3-yl)-5-phenyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one derivatives, employing silica-bonded propylpiperazine-N-sulfamic acid as a catalyst (Ghashang et al., 2015).
Antitumor Properties
The compound and its derivatives have shown potential in cancer treatment. Cao et al. (2016) synthesized a series of related compounds that demonstrated significant antiproliferative activity against various cancer cell lines, with one compound notably inhibiting tumor growth in HepG2 xenograft models without significant side effects (Cao et al., 2016).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 4-methylpiperazin-1-yl carbonyl group, have been found to interact with targets like candidapepsin-2 in yeast and cathepsin l2 in humans .
Biochemical Pathways
For instance, Saracatinib, a compound with a similar structure, is known to inhibit tyrosine kinases c-Src and Abl .
Result of Action
Compounds with similar structures have been found to have various effects on cellular processes, such as blocking cell motility, migration, adhesion, invasion, proliferation, differentiation, and survival .
properties
IUPAC Name |
7-[2-(4-methylpiperazin-1-yl)ethoxy]-3-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-23-9-11-24(12-10-23)13-14-26-19-8-7-18-15-20(17-5-3-2-4-6-17)22(25)27-21(18)16-19/h2-8,15-16H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGSUIUUYWCLIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


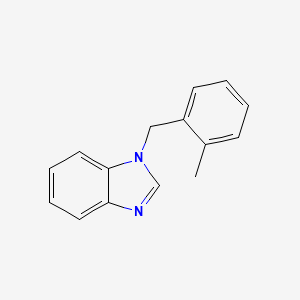
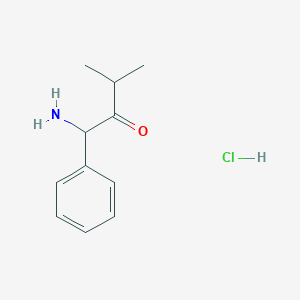
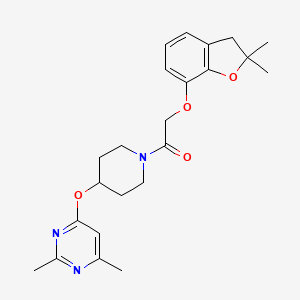
![N-[1-(benzenesulfonyl)-2-oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]furan-2-carboxamide](/img/structure/B2859654.png)
![4-amino-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2859656.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2859657.png)
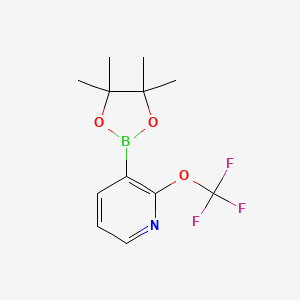
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2859660.png)
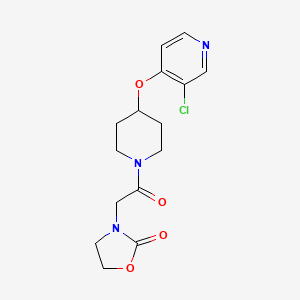
![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2859662.png)
![2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2859667.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2859670.png)